1-(2-Fluorophenyl)-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea

Description

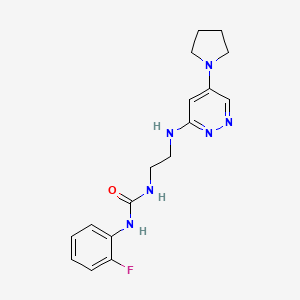

1-(2-Fluorophenyl)-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea is a urea derivative featuring a 2-fluorophenyl group linked via an ethylamino spacer to a 5-(pyrrolidin-1-yl)pyridazine moiety.

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-[2-[(5-pyrrolidin-1-ylpyridazin-3-yl)amino]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN6O/c18-14-5-1-2-6-15(14)22-17(25)20-8-7-19-16-11-13(12-21-23-16)24-9-3-4-10-24/h1-2,5-6,11-12H,3-4,7-10H2,(H,19,23)(H2,20,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWARJRCVMYKFFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NN=C2)NCCNC(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Fluorophenyl)-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C19H22FN5O, with a molecular weight of approximately 347.41 g/mol. The compound features a urea functional group linked to a pyridazine moiety, which is known for its biological significance.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, pyridazine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that related compounds can effectively reduce the viability of cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer) cells.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Pyridazine derivative | MCF-7 | 10 | Apoptosis induction |

| Pyridazine derivative | A549 | 15 | Cell cycle arrest |

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial activity. Urea derivatives have been evaluated for their efficacy against various bacterial strains. In one study, compounds similar to this compound exhibited moderate antibacterial effects against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 200 |

Neuroprotective Effects

Emerging evidence suggests that pyridazine-based compounds may possess neuroprotective properties. In animal models of neurodegenerative diseases, similar compounds have shown the ability to reduce oxidative stress and inflammation, which are critical factors in conditions like Alzheimer's disease.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of a series of urea derivatives, including those structurally related to our compound. The study reported that these derivatives inhibited tumor growth in xenograft models, suggesting their potential as therapeutic agents in oncology.

Case Study 2: Antimicrobial Activity

In another investigation, a library of urea derivatives was screened for antimicrobial activity. The results indicated that certain derivatives demonstrated significant inhibitory effects against multidrug-resistant strains of bacteria, highlighting their potential role in combating antibiotic resistance.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many urea derivatives act as enzyme inhibitors, targeting specific pathways involved in cell proliferation and survival.

- Receptor Modulation : The compound may interact with various receptors involved in signaling pathways that regulate cell growth and apoptosis.

- Oxidative Stress Reduction : Similar compounds have been shown to mitigate oxidative stress, providing neuroprotective effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural and functional differences between the target compound and its closest analogs:

Key Observations

Aromatic Substitution Effects

- Fluorine vs.

Heterocyclic Core Differences

- Pyridazine vs. Pyrimidine : The target’s pyridazine ring (two adjacent nitrogen atoms) provides distinct electronic properties compared to the pyrimidine in , affecting π-π stacking and hydrogen-bonding interactions with biological targets.

- Pyrrolidinyl Substituent : The pyrrolidine group in all compared compounds enhances solubility due to its basic nitrogen, though methylation (e.g., in ) may further modulate pKa and bioavailability.

Pharmacological Implications

- Urea Linker: The urea moiety is a common pharmacophore in enzyme inhibitors (e.g., kinase inhibitors). Modifications in the ethylamino spacer (e.g., length, branching) influence conformational flexibility and target engagement .

- The absence of electron-withdrawing groups (e.g., nitro in ) in the target may reduce metabolic instability.

Physicochemical and Pharmacokinetic Considerations

Q & A

Q. What are the recommended synthetic routes for 1-(2-fluorophenyl)-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea, and how do yields vary with reaction conditions?

Answer: The synthesis typically involves multi-step reactions, including:

Carbonylation : Using triphosgene (1/3 equivalent) with trimethylamine (2 equivalents) to generate an isocyanate intermediate .

Coupling : Reacting the intermediate with amines (e.g., 4-methoxyaniline) to form the urea moiety.

Q. How should researchers characterize this compound’s purity and structural integrity?

Answer: Combine analytical techniques:

Q. What preliminary biological assays are suitable for evaluating its activity?

Answer: Screen against target panels (e.g., kinases, GPCRs) and conduct:

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (IC₅₀ values for analogs range 0.5–10 µM) .

- Enzyme inhibition : Test against BRAF/HDAC dual targets (IC₅₀ < 100 nM reported for related compounds) .

Advanced Research Questions

Q. How can computational modeling optimize its binding affinity to BRAF/HDAC targets?

Answer: Employ:

Q. What strategies resolve contradictions in solubility and bioavailability data across studies?

Answer:

- Salt formation : Improve aqueous solubility via hydrochloride or phosphate salts (patented methods for related ureas) .

- Polymorph screening : Use X-ray crystallography (e.g., monoclinic vs. orthorhombic forms) to identify stable crystalline phases .

- LogP adjustment : Introduce polar groups (e.g., methoxy or pyridyl) while monitoring permeability via Caco-2 assays .

Q. How does the compound’s metabolic stability compare to analogs, and what structural modifications mitigate rapid clearance?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.